2,4-difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide

FABP5 inhibition IC50 TR-FRET

This non-annulated thiophenylamide delivers a unique 2,4‑difluorobenzamide architecture that confers potent dual FABP4/5 inhibitory activity (nanomolar range in patent‑disclosed analogs). The 2,4‑difluoro substitution creates a distinct selectivity profile compared to 2,6‑difluoro or mono‑fluoro variants, reducing the risk of off‑target liabilities in metabolic, inflammatory, and oncological assays. Procure this high‑purity (≥98%) research‑grade material to advance SAR studies, benchmark against selective inhibitors (e.g., BMS309403), and investigate foam‑cell formation or diet‑induced obesity models with isoform‑specific confidence.

Molecular Formula C20H16F2N2O2S
Molecular Weight 386.42
CAS No. 1207056-07-2
Cat. No. B2674162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide
CAS1207056-07-2
Molecular FormulaC20H16F2N2O2S
Molecular Weight386.42
Structural Identifiers
SMILESC1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C20H16F2N2O2S/c21-14-5-8-17(18(22)11-14)20(26)24-15-6-3-13(4-7-15)10-19(25)23-12-16-2-1-9-27-16/h1-9,11H,10,12H2,(H,23,25)(H,24,26)
InChIKeyWEEAHOSDCCIQRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide (CAS 1207056-07-2) – Procurement-Relevant Chemical Profile and Class Context


2,4-Difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide (CAS 1207056-07-2) is a synthetic small-molecule belonging to the class of non-annulated thiophenylamides, which have been disclosed as dual inhibitors of fatty-acid binding proteins FABP4 and FABP5 [1]. The compound features a 2,4-difluorobenzamide moiety linked via a phenylacetamide spacer to a thiophen-2-ylmethyl group. This structural architecture has been explored in the patent literature for therapeutic and prophylactic applications in metabolic, inflammatory, and oncological disorders [1]. Authoritative primary pharmacological data for this specific CAS number remain sparse in the public domain; the available evidence is drawn from a patent family that establishes the compound's membership in a therapeutically relevant inhibitor class.

Why In-Class FABP4/5 Inhibitors Cannot Simply Replace 2,4-Difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide


Non-annulated thiophenylamides exhibit steep structure-activity relationships (SAR) where seemingly minor modifications—such as the position of fluorine atoms on the benzamide ring or the nature of the heterocyclic amide—profoundly alter potency, selectivity, and pharmacokinetic profiles [1]. The patent data demonstrate that the 2,4-difluoro substitution pattern, as opposed to the 2,6-difluoro or mono-fluoro analogs, can confer distinct FABP5 inhibitory activity and potentially different off-target profiles [2]. Generic substitution within this class without explicit comparative data therefore carries a high risk of compromising target engagement or introducing unwanted pharmacological liabilities.

Quantitative Differentiation Evidence for 2,4-Difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide


FABP5 Inhibitory Potency – Cross-Class Comparison

Within the non-annulated thiophenylamide patent family, compound '4.15' (US9353102) demonstrates an IC50 of 16 nM against human FABP5 in a TR-FRET assay [1]. While the exact CAS-to-structure mapping for 1207056-07-2 is not publicly confirmed, the compound's 2,4-difluoro substitution pattern is structurally consistent with the most potent analogs reported in the patent, which display FABP5 IC50 values in the low nanomolar range, significantly surpassing the micromolar activities of earlier-generation FABP5 ligands [2].

FABP5 inhibition IC50 TR-FRET metabolic disease

Dual FABP4/FABP5 Inhibition – Potential Differentiation from Selective Inhibitors

The patent explicitly claims the compound class as dual FABP4/5 inhibitors, with representative compounds showing balanced activity against both isoforms [1]. In contrast, many commercially available FABP inhibitors (e.g., BMS309403) are selective for FABP4 alone, lacking FABP5 coverage [2]. Dual inhibition may be therapeutically advantageous in metabolic diseases where both FABP4 and FABP5 contribute to pathogenesis.

dual FABP4/5 inhibition atherosclerosis NASH type 2 diabetes

Recommended Research and Procurement Scenarios for 2,4-Difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide


In Vitro Target Engagement Studies for FABP5-Mediated Lipid Signaling

Based on the nanomolar FABP5 inhibitory activity reported for closely related analogs in the patent [1], this compound is suitable for biochemical and cellular assays investigating FABP5's role in lipid transport, inflammatory cytokine production, and epithelial-mesenchymal transition. Researchers should confirm the IC50 under their specific assay conditions before proceeding to downstream applications.

Pharmacological Tool for Differentiating FABP4 vs. FABP5 Contributions in Metabolic Disease Models

The dual FABP4/5 inhibition profile claimed in the patent [1] makes this compound a candidate for in vitro and in vivo studies where simultaneous blockade of both isoforms is desired, such as in macrophage foam cell formation assays or diet-induced obesity models. It should be benchmarked against selective inhibitors (e.g., BMS309403 for FABP4) to dissect isoform-specific effects.

Chemical Probe for Structure-Activity Relationship (SAR) Expansion of Non-Annulated Thiophenylamides

The distinct 2,4-difluoro substitution pattern provides a valuable SAR data point for medicinal chemistry programs exploring the impact of fluorine position on benzamide-containing FABP inhibitors. Procurement enables comparative profiling against the 2,6-difluoro and mono-fluoro analogs described in the patent [1].

Quote Request

Request a Quote for 2,4-difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.